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molecular formula C9H8N2O3S B8607037 5-(2-Amino-thiazol-4-yl)-furan-2-carboxylic acid methyl ester

5-(2-Amino-thiazol-4-yl)-furan-2-carboxylic acid methyl ester

Cat. No. B8607037
M. Wt: 224.24 g/mol
InChI Key: AJUXEVOQNSAKRA-UHFFFAOYSA-N
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Patent
US07595398B2

Procedure details

5-(2-Bromo-acetyl)-furan-2-carboxylic acid methyl ester (0.39 g, 1.61 mmol) was treated with NaOAc (0.185 g, 2.25 mmol) and thiourea (0.12 g, 1.6 mmol) in EtOH to give 5-(2-Amino-thiazol-4-yl)-furan-2-carboxylic acid methyl ester; MS: 225.1 (M+H+).
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([C:10](=O)[CH2:11]Br)=[CH:8][CH:9]=1)=[O:4].CC([O-])=O.[Na+].[NH2:19][C:20]([NH2:22])=[S:21]>CCO>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([C:10]2[N:19]=[C:20]([NH2:22])[S:21][CH:11]=2)=[CH:8][CH:9]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)C(CBr)=O
Name
Quantity
0.185 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
0.12 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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